molecular formula C23H30N2O4S B2769362 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921998-47-2

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2769362
M. Wt: 430.56
InChI Key: AVTRJNSQMHBOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

High Molecular Weight Polybenzoxazoles : Research on the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid explores their hydrolytic stability under acidic conditions. This study may provide a foundation for understanding the synthesis and stability of related compounds, including those with methanesulfonamide groups (Kim et al., 2005).

Photophysical Properties

Fluorescent 2,5-Dibenzoxazolylphenols : A series of new 2,5-dibenzoxazolylphenols was prepared, displaying excited state intramolecular proton transfer fluorescence. The study on these compounds, which share structural similarities with the query compound, might indicate the potential photophysical applications of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide (Kauffman & Bajwa, 1993).

Catalysis and Chemical Reactions

Brønsted Acid-Catalyzed Cycloaddition : A study describes the Brønsted acid-catalyzed formal [5+2+1] cycloaddition of ynamides and isoxazoles with water to access oxygen-bridged tetrahydro-1,4-oxazepines. This process illustrates the catalytic capabilities that could potentially be explored with compounds containing methanesulfonamide functionalities (Zhao et al., 2018).

Material Science

Lyotropic Liquid Crystalline Polybenzazoles : Investigation into the photophysical properties of lyotropic liquid crystalline polybenzazoles and their model compounds in solutions with methanesulfonic acid could offer insights into the behavior of similar compounds in varied solvents and conditions. Such studies are crucial for material science applications, especially in developing new materials with specific optical properties (Wang, Wu, & Han, 2003).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-11-10-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-17(3)7-9-18/h6-12,16,24H,13-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRJNSQMHBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

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